molecular formula C9H15BrN4O2 B2770980 tert-Butyl (2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl)carbamate CAS No. 2375271-21-7

tert-Butyl (2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl)carbamate

Cat. No.: B2770980
CAS No.: 2375271-21-7
M. Wt: 291.149
InChI Key: YGWLMNMVENFSOO-UHFFFAOYSA-N
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Description

tert-Butyl (2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromotriazole moiety, and an ethyl linkage to the carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(4-bromotriazol-2-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond. The reaction is conducted under an inert atmosphere, typically nitrogen, to prevent any unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is often purified using techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted triazoles.

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of amines.

    Hydrolysis: Formation of amines and carbon dioxide.

Scientific Research Applications

tert-Butyl (2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl)carbamate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein modification.

    Medicine: As a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: In the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(2-bromoethyl)carbamate
  • Tert-butyl (4-bromobutyl)carbamate
  • Tert-butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate

Uniqueness

tert-Butyl (2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl)carbamate is unique due to the presence of the bromotriazole moiety, which imparts specific reactivity and binding properties. This makes it particularly useful in applications where selective interaction with biological targets is required .

Properties

IUPAC Name

tert-butyl N-[2-(4-bromotriazol-2-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrN4O2/c1-9(2,3)16-8(15)11-4-5-14-12-6-7(10)13-14/h6H,4-5H2,1-3H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWLMNMVENFSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1N=CC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375271-21-7
Record name tert-butyl N-[2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl]carbamate
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